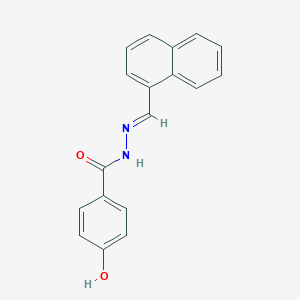

![molecular formula C17H19N5O3 B5589040 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a compound that features in research primarily for its antimicrobial and potential anti-diabetic properties. This compound is part of a broader class of chemicals that are often studied for their biological activities and the potential development of new pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds generally involves a multi-step process starting from basic precursors like phthalic anhydride or benzoic acid. For instance, Sridhara et al. (2010) detailed the synthesis of related phthalazin-1(2H)-one derivatives from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Sridhara et al., 2010). Similarly, Rehman et al. (2016) described the synthesis of N-substituted acetamides derivatives starting from benzoic acid (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of 1,3,4-oxadiazole rings and various substituents, which are critical for their biological activity. The arrangement of these rings and substituents can be determined using spectral analysis techniques like NMR and IR spectroscopy, as demonstrated in the synthesis and characterization of related compounds (Abbasi et al., 2016).

Chemical Reactions and Properties

These compounds often exhibit various chemical reactions due to their complex structures. For example, their antimicrobial activities are a result of specific chemical interactions with bacterial and fungal strains, as shown in studies by Sridhara et al. (2010) and others (Sridhara et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, can be deduced from their molecular structure. The presence of 1,3,4-oxadiazole rings often impacts these physical properties significantly, although specific data on N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide was not found in the literature.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological systems, are influenced by the molecular structure of these compounds. Their potential as antimicrobial agents and their role in enzyme inhibition studies suggest a significant chemical interaction with biological systems, as seen in research on similar compounds (Abbasi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds related to "N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide" have been a significant area of interest. Research has focused on developing novel derivatives with potential biological activities. For instance, Sharma et al. (2014) explored the synthesis, characterization, and biological evaluation of newer carbazole derivatives, highlighting the methodology for producing compounds with similar core structures and potential bioactivities (Sharma, Kumar, & Pathak, 2014). Similarly, Sridhara et al. (2011) synthesized and evaluated antimicrobial activities of 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, further contributing to the understanding of the synthetic routes and biological potentials of such compounds (Sridhara et al., 2011).

Antimicrobial Studies

The antimicrobial properties of derivatives related to the compound have been the subject of several studies. Sridhara et al. (2010) synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and screened them for their antimicrobial activities, showcasing the potential of these compounds in combating various bacterial and fungal strains (Sridhara et al., 2010). This aligns with the broader trend of synthesizing and testing oxadiazole and phthalazine derivatives for antimicrobial efficacy, suggesting a promising area of research for compounds with the mentioned chemical structure.

Biological Screening and Anticancer Activities

The potential anticancer activities of derivatives closely related to "N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide" have also been explored. The work by Verma et al. (2022) on carbazole conjugates, including oxadiazol derivatives, outlines the synthesis and biological screening processes, emphasizing the significance of such compounds in developing anticancer therapeutics (Verma, Awasthi, & Jain, 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Oxadiazoles have shown promise in a variety of fields, including medicinal chemistry and material science , and this specific compound could be further studied in these contexts.

properties

IUPAC Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-14-19-20-15(25-14)10-21(4-2)16(23)11-22-17(24)13-8-6-5-7-12(13)9-18-22/h5-9H,3-4,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOAKTDGWYPZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(CC)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)

![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)

![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)

![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)